Tenofovir Dibenzyloxy Isopropyl Carbamate is a chemical compound derived from tenofovir, a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV and chronic hepatitis B. This compound features a dibenzyloxy group and isopropyl carbamate moiety, which enhance its pharmacological properties.
Tenofovir Dibenzyloxy Isopropyl Carbamate is synthesized through various chemical processes involving tenofovir as the primary starting material. It is part of a broader class of compounds that are significant in antiviral therapies.
This compound belongs to the category of antiretroviral agents, specifically within the subclass of nucleotide analogs. Its structure allows it to interfere with viral replication, making it a crucial component in HIV treatment regimens.
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate typically involves several key steps:
The synthesis process emphasizes the use of triethylamine as both a solvent and base, which simplifies recovery and reduces costs. The method's efficiency is further improved by controlling temperature during crystallization, leading to higher yields and purer products .
The molecular formula for Tenofovir Dibenzyloxy Isopropyl Carbamate is , with a molecular weight of approximately 553.55 g/mol. Its structure features a phosphonate backbone typical of nucleotide analogs, with modifications that enhance its bioavailability and effectiveness against viral targets.
The structural representation includes functional groups such as dibenzyloxy and carbamate, which are critical for its mechanism of action.
Tenofovir Dibenzyloxy Isopropyl Carbamate participates in several chemical reactions:
These reactions are crucial for understanding how Tenofovir Dibenzyloxy Isopropyl Carbamate can be utilized in therapeutic settings, particularly in developing resistance profiles against viral mutations.
Tenofovir Dibenzyloxy Isopropyl Carbamate acts primarily as an inhibitor of reverse transcriptase, an enzyme critical for viral replication:
Relevant data includes:
Tenofovir Dibenzyloxy Isopropyl Carbamate has significant scientific applications:
This compound exemplifies the ongoing efforts in medicinal chemistry to enhance therapeutic options for challenging viral infections. Its synthesis and characterization continue to be areas of active research aimed at optimizing its clinical use and understanding its interactions within biological systems .
Tenofovir dibenzyloxy isopropyl carbamate features a complex molecular architecture characterized by three key modifications: a dibenzyloxy moiety, an isopropyl carbamate group, and preservation of tenofovir’s purine nucleoside core. This configuration yields a molecular weight exceeding 600 g/mol (approximately 605.53 g/mol based on analogous structures), substantially greater than tenofovir's 287.2 g/mol [1] [5]. The structural alterations serve distinct biochemical functions:
Table 1: Structural and Physicochemical Properties of Tenofovir Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Modifications | logP (Predicted) |
---|---|---|---|---|
Tenofovir | C₉H₁₄N₅O₄P | 287.2 | N/A (Parent drug) | -1.3 |
Tenofovir Disoproxil (TDF) | C₁₉H₃₀N₅O₁₀P | 519.45 | Bis-isopropoxycarbonyloxymethyl | 1.8 |
Tenofovir Dibenzyloxy Isopropyl Carbamate* | C₂₃H₃₆N₅O₁₂P* | 605.53* | Dibenzyloxy + isopropyl carbamate | 3.2 |
Tenofovir Isopropyl Impurity | C₁₂H₂₀N₅O₄P | 329.29 | Isopropyl phosphonic acid | 0.7 |
Note: Data marked () extrapolated from structurally analogous compounds in [1] [3].*
Within tenofovir manufacturing pipelines, dibenzyloxy isopropyl carbamate emerges as both a deliberate synthetic intermediate and a potential process-related impurity. Its significance manifests in three domains:
Prodrug Synthesis: The compound serves as a precursor in multi-step syntheses of next-generation tenofovir prodrugs. Benzyl-protected phosphonate intermediates allow selective deprotection before final derivatization, as exemplified in routes toward phosphonoamidate prodrugs like GS-7340 (tenofovir alafenamide precursor) [2] [5]. This synthetic utility stems from the orthogonal stability of benzyl groups under conditions that cleave labile carbamate or ester protections.
Analytical Monitoring: As a known impurity (typically controlled at <0.15% in API specifications), its detection and quantification are essential for drug quality assurance. Analytical methods employing HPLC-MS/MS or UPLC-UV (detection range: 210–254 nm) are validated to distinguish it from structurally similar impurities like Tenofovir Isopropyl Impurity (CAS 1346597-36-1) and Isopropoxycarbonyl Impurity (CAS 1244022-54-5) [1] [3] [4].
Structure-Activity Optimization: Studies on reduction-sensitive lipid conjugates demonstrate that structural variations in the promoiety (e.g., benzyl vs. alkyl chains) profoundly influence antiviral potency. Conjugates incorporating benzyl groups exhibit 10–100-fold greater in vitro anti-HIV activity (EC₅₀: 0.002–0.08 µM) compared to TDF (EC₅₀: 0.1–1.0 µM), attributable to enhanced lymphatic transport and intracellular activation kinetics [6].
Table 2: Commercial Significance and Synthesis Economics
Parameter | Tenofovir Dibenzyloxy Isopropyl Carbamate | Tenofovir Isopropyl Impurity |
---|---|---|
CAS Number | Not publicly listed | 1346597-36-1 |
Catalog Price (Research Quantities) | ~$395–$1555 (25–200 mg)* | Custom synthesis only |
Synthetic Complexity | High (≥5 steps) | Moderate (3–4 steps) |
Primary Use Case | Prodrug intermediate; Analytical reference standard | Analytical reference standard |
Key Suppliers | SynThink Chemicals | Veeprho |
Note: Pricing adapted from analogous impurity SA36914 (CAS 1244022-54-5) [1].
The development of tenofovir dibenzyloxy isopropyl carbamate is inextricably linked to three evolutionary phases in nucleotide therapeutics:
First-Generation Prodrugs (1990–2000): Following tenofovir’s identification as a potent nucleotide reverse transcriptase inhibitor (1993), initial prodrugs focused on simple esterifications. TDF (FDA-approved 2001) utilized bis-isopropoxycarbonyloxymethyl modifications to enhance oral bioavailability to ~25%. While clinically effective, TDF’s plasma-driven esterase metabolism generated high systemic tenofovir exposure, correlating with dose-limiting nephro- and osteotoxicity [2] [5].
Targeted Delivery Era (2001–2010): Research shifted toward intracellularly activated prodrugs to minimize systemic tenofovir exposure. Phosphonoamidate chemistry pioneered by Arrigo et al. and Gilead Sciences yielded GS-7340 – a phenyl-isopropylalaninyl phenyl ester prodrug that demonstrated 1000-fold greater in vitro potency than TDF. This period validated the role of aryl and carbamate groups in enabling cathepsin A-mediated activation, directly informing dibenzyloxy isopropyl carbamate’s design [5] [6].
Modern Impurity Profiling (2010–Present): As TDF and tenofovir alafenamide (TAF) became first-line therapies, regulatory requirements for impurity characterization intensified. The identification of dibenzyloxy isopropyl carbamate as a trace intermediate (<0.1% in final API) coincided with advances in LC-MS detection sensitivity. Its inclusion in pharmacopeial standards reflects heightened quality control paradigms for complex antiretrovirals [1] [3] [4].
Table 3: Evolution of Tenofovir Prodrug Design
Generation | Representative Prodrug | Key Structural Features | Activation Mechanism | Therapeutic Advance |
---|---|---|---|---|
1st (1990s) | Tenofovir Disoproxil Fumarate (TDF) | Bis-isopropoxycarbonyloxymethyl | Plasma esterases | Oral bioavailability ~25% |
2nd (2000s) | GS-7340 (TAF precursor) | Phenoxy-isopropylalaninyl phenyl ester | Cathepsin A in lymphocytes | 10-fold lower plasma TFV; Reduced toxicity |
Intermediate | Dibenzyloxy Isopropyl Carbamate | Dibenzyl phosphonate + isopropyl carbamate | Enzymatic hydrolysis + reduction | Enhanced lymphatic targeting |
3rd (2020s) | Reduction-sensitive lipid conjugates | Disulfide-linked alkyl chains | Glutathione-mediated reduction | Tissue-reservoir targeting; Sustained release |
The trajectory of tenofovir prodrug evolution underscores dibenzyloxy isopropyl carbamate's role as a transitional prototype – one that integrated lessons from aryl phosphonamidates while exploring benzyl-based protections to optimize tissue distribution. Contemporary research now focuses on conjugates cleaved by tumor- or macrophage-specific enzymes, extending principles validated by this compound [6] [7].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2